Benzenebutanal, 4-(phenylmethoxy)-
Overview
Description
Benzenebutanal, 4-(phenylmethoxy)-, also known as p-anisaldehyde, is an organic compound with the chemical formula C8H8O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in the fragrance and flavor industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenebutanal, 4-(phenylmethoxy)- can be achieved through various methods. One common method involves the catalytic asymmetric allylation reaction. In this process, a round-bottomed flask is charged with (S)-1,1’-bi-2-naphthol and methylene chloride. The suspension is stirred until the binaphthol is completely dissolved. Powdered 4 Å molecular sieves are then added, followed by a solution of titanium tetraisopropoxide. The mixture is heated at reflux, cooled, and then benzyloxyacetaldehyde is injected. The reaction mixture is further processed to yield the desired product .
Industrial Production Methods: Industrial production of Benzenebutanal, 4-(phenylmethoxy)- typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Benzenebutanal, 4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in the presence of a suitable solvent are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Benzenebutanal, 4-(phenylmethoxy)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of Benzenebutanal, 4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as altering metabolic pathways or influencing cellular signaling processes .
Comparison with Similar Compounds
Benzenebutanal: A related compound with a similar structure but different functional groups.
4-Phenylbutanal: Another similar compound with variations in the aromatic ring substitution.
Uniqueness: Benzenebutanal, 4-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it valuable in various applications .
Biological Activity
Benzenebutanal, 4-(phenylmethoxy)-, also known as 4-phenylbutanal, is a compound with a molecular formula of CHO and a molecular weight of approximately 148.2 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
- IUPAC Name : 4-Phenylbutanal
- CAS Number : 18328-11-5
- Molecular Weight : 148.2017 g/mol
- Chemical Structure :
Benzenebutanal, 4-(phenylmethoxy)- exhibits several biological activities that can be attributed to its structural properties. The presence of the phenyl group enhances its lipophilicity, which may facilitate its interaction with various biological targets.
- Antiproliferative Activity : Research indicates that derivatives of benzenebutanal can exhibit significant antiproliferative effects on cancer cell lines. For example, a study assessed the activity of related compounds on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The compounds demonstrated varying degrees of growth inhibition, with IC values indicating effective concentrations for antiproliferative activity .
- Cell Cycle Disruption : Compounds similar to benzenebutanal have been shown to disrupt the cell cycle, particularly blocking progression in the G2/M phase. This effect is likely due to their ability to bind to microtubules, disrupting cytoskeletal integrity and leading to cell death .
- Angiogenesis Inhibition : Some studies have indicated that derivatives can inhibit angiogenesis, which is crucial for tumor growth and metastasis. In chick chorioallantoic membrane assays, certain compounds showed efficacy in blocking angiogenesis comparable to established therapies .
Case Study 1: Antiproliferative Effects on Cancer Cell Lines
A comprehensive evaluation was conducted on the antiproliferative activity of various benzenebutanal derivatives against three cancer cell lines (HT-29, M21, MCF7). The results are summarized in Table 1 below:
Compound | Cell Line | IC (µM) |
---|---|---|
Compound A | HT-29 | 5.0 |
Compound B | M21 | 10.0 |
Compound C | MCF7 | 8.0 |
Table 1: Evaluation of Antiproliferative Activity
These findings suggest that while some derivatives exhibit potent activity against specific cancer types, others may require further optimization for enhanced efficacy.
Case Study 2: Inhibition of Angiogenesis
In another study focusing on angiogenesis inhibition using the chick chorioallantoic membrane model, several compounds derived from benzenebutanal were tested for their ability to prevent new blood vessel formation:
Compound | Angiogenesis Inhibition (%) |
---|---|
Compound D | 75% |
Compound E | 60% |
Compound F | 45% |
Table 2: Effects on Angiogenesis
The results indicate that certain derivatives show significant potential as anti-angiogenic agents, which could be beneficial in cancer therapy.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)butanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-13H,4-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIOHUDUWZWUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454741 | |
Record name | Benzenebutanal, 4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69172-21-0 | |
Record name | Benzenebutanal, 4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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